Thiazole, 4-chloro-2-fluoro-
Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . A novel group of thiazole acrylonitrile derivatives was produced by reacting 3-hydroxy-3-(2-chloro-4-(trifluoromethyl) thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile with the desired acid chlorides at room temperature in the presence of triethylamine .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives .Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Thiazole Derivatives
Thiazole derivatives, including those with chloro and fluoro substituents, have been synthesized and characterized, showing significant antimicrobial and cytotoxic activities. This includes the synthesis of 2,4-disubstituted-[1,3]-thiazoles, which demonstrated both cytotoxicity and antimicrobial efficacy (Sumangala et al., 2012).
Pharmacological Evaluation
Thiazole derivatives have been evaluated for various pharmacological activities, such as anti-inflammatory, analgesic, CNS depressant, and muscle relaxant properties. For instance, a study on azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole highlighted these therapeutic potentials (Gurupadayya et al., 2008).
Chemical Properties and Applications
Structural and Spectroscopic Analysis
Investigations into the structural and electronic properties of thiazole derivatives have been conducted. For example, a study on 3-chloro-4-fluoro-1,2,5-thiadiazole provided insight into its vibrational and electronic character through spectroscopic methods (Pacsai et al., 2012).
Synthesis and Reactions
Research has also focused on the synthesis of perhalogenated thiazoles, exploring their reactions and mass spectral characteristics. This includes studies on mixed perhalogenated thiazoles with a 2-fluoro substituent, which provided insights into halogen migration and nucleophilic displacement reactions (Herkes & Bazer, 1976).
Therapeutic Research and Applications
Anticancer Research
Thiazole derivatives have shown promise in anticancer research, with synthesized benzothiazole derivatives exhibiting cytotoxicity against various cancer cell lines. These compounds have been evaluated for their in vitro cytotoxicity, demonstrating potential as anticancer agents (Bolakatti et al., 2014).
Antimicrobial and Antifungal Research
Novel thiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some showing potent effects. For instance, certain hydrazinyl thiazole derivatives demonstrated significant antifungal activity against Candida spp. (Yurttaş et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-fluoro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClFNS/c4-2-1-7-3(5)6-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTBSLJGUKLVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole, 4-chloro-2-fluoro- | |
CAS RN |
496791-62-9 | |
Record name | 4-chloro-2-fluoro-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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